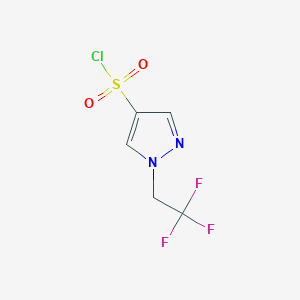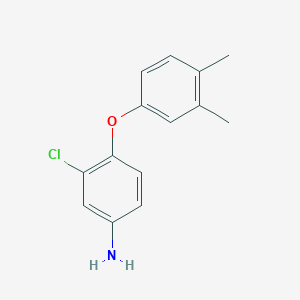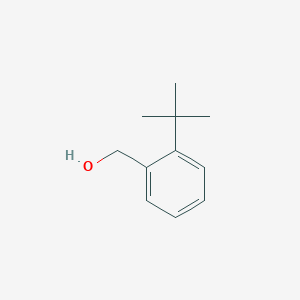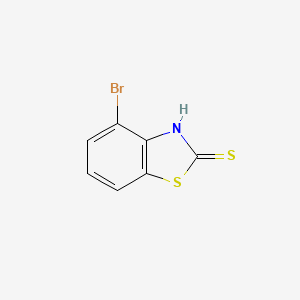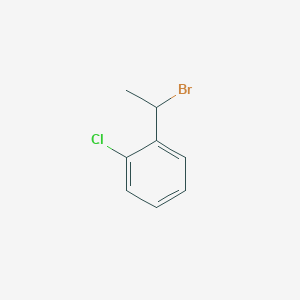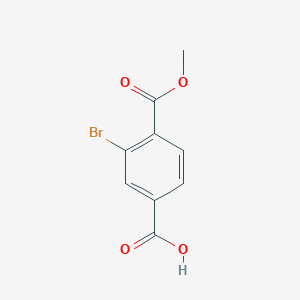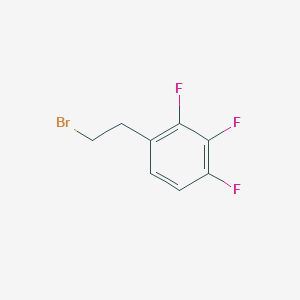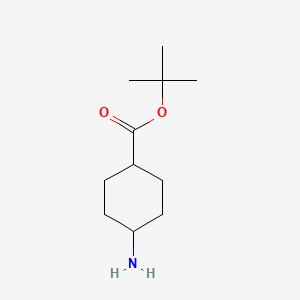![molecular formula C11H20N2O3 B1288350 Tert-butyl octahydropyrrolo[3,4-b]morpholine-6-carboxylate CAS No. 138027-02-8](/img/structure/B1288350.png)
Tert-butyl octahydropyrrolo[3,4-b]morpholine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl octahydropyrrolo[3,4-b]morpholine-6-carboxylate is a useful research compound. Its molecular formula is C11H20N2O3 and its molecular weight is 228.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Environmental and Analytical Applications
Environmental Occurrence and Fate of Antioxidants :Synthetic phenolic antioxidants, structurally related to tert-butyl compounds, have been widely used in various industrial and commercial products. Studies have focused on their environmental presence, human exposure, and toxicity. These compounds, including tert-butyl derivatives, have been detected in various environmental matrices and are known to cause hepatic toxicity and have endocrine-disrupting effects (Liu & Mabury, 2020).
Analytical Methods for Antioxidant Activity :The review by Munteanu and Apetrei (2021) discusses the importance of tert-butyl derivatives in the study of antioxidants. It details analytical methods used to determine antioxidant activity, highlighting the significance of such compounds in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Synthetic Methods and Pharmacological Applications
Synthetic Routes to Vandetanib :Vandetanib synthesis showcases the industrial relevance of tert-butyl piperidine-1-carboxylate derivatives. Mi (2015) reviews the synthetic approaches, highlighting the utility of tert-butyl derivatives as intermediates in creating complex pharmaceuticals (Mi, 2015).
Bioactive Spiro-Alkaloids with Morpholine Moiety :A comprehensive review focuses on the synthesis of acortatarins, shensongines, and pollenopyrroside, which are potent antioxidative spiro-alkaloids featuring a rare morpholine moiety. These compounds, including tert-butyl derivatives, exhibit significant biological activities, offering a basis for developing new therapeutics for diseases where reactive oxygen species are implicated (Faisal et al., 2018).
Pharmaceutical Applications of Morpholine and Pyrans Derivatives :The review by Asif and Imran (2019) emphasizes the pharmacological significance of morpholine derivatives, including those with tert-butyl groups. These compounds exhibit a broad spectrum of pharmacological activities, making them valuable in the design of new drugs (Asif & Imran, 2019).
Propiedades
IUPAC Name |
tert-butyl 3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-6-8-9(7-13)15-5-4-12-8/h8-9,12H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXXIKSVHUSTOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)OCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138027-02-8 |
Source


|
| Record name | rac-tert-butyl (4aR,7aS)-octahydropyrrolo[3,4-b]morpholine-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
